Oxirane, 2-butyl-3-phenyl-
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Overview
Description
Oxirane, 2-butyl-3-phenyl- is an organic compound that belongs to the class of epoxides, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring, which is a three-membered ring consisting of two carbon atoms and one oxygen atom. The 2-butyl-3-phenyl substitution indicates that a butyl group is attached to the second carbon of the oxirane ring, and a phenyl group is attached to the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxiranes typically involves the oxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), which results in the formation of the oxirane ring. For Oxirane, 2-butyl-3-phenyl-, the starting material would be an alkene with the appropriate butyl and phenyl substitutions. The reaction conditions generally involve the use of a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
On an industrial scale, the production of oxiranes can be achieved through the catalytic oxidation of alkenes using molecular oxygen or air. Catalysts such as silver or copper are often employed to facilitate this reaction. The process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-butyl-3-phenyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include water, alcohols, and amines. The reaction typically occurs under acidic or basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Diols or amino alcohols.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
Oxirane, 2-butyl-3-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of oxiranes involves the opening of the three-membered ring, which is highly strained and thus reactive. The ring-opening can occur via nucleophilic attack, where the nucleophile targets the electrophilic carbon atoms of the oxirane ring. This reaction relieves the ring strain and forms a more stable product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Oxirane (ethylene oxide): The simplest oxirane, used extensively in the production of ethylene glycol.
Propylene oxide: Another common oxirane, used in the production of polyurethane plastics.
Styrene oxide: An oxirane with a phenyl group, similar to Oxirane, 2-butyl-3-phenyl-, but without the butyl substitution.
Uniqueness
Oxirane, 2-butyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both butyl and phenyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
33674-46-3 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-butyl-3-phenyloxirane |
InChI |
InChI=1S/C12H16O/c1-2-3-9-11-12(13-11)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3 |
InChI Key |
ZVFRIARENQPFFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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